5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid 5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 893729-95-8
VCID: VC17289444
InChI: InChI=1S/C12H8N2O3/c15-12(16)10-6-5-9(17-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C12H8N2O3
Molecular Weight: 228.20 g/mol

5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid

CAS No.: 893729-95-8

Cat. No.: VC17289444

Molecular Formula: C12H8N2O3

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid - 893729-95-8

Specification

CAS No. 893729-95-8
Molecular Formula C12H8N2O3
Molecular Weight 228.20 g/mol
IUPAC Name 5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid
Standard InChI InChI=1S/C12H8N2O3/c15-12(16)10-6-5-9(17-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)(H,15,16)
Standard InChI Key CDMKSEPSILMYEO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core fused to a furan ring via a carbon-carbon bond at the 2-position of the benzimidazole and the 5-position of the furan. The carboxylic acid group at the furan’s 2-position introduces hydrogen-bonding capacity and ionic character under physiological conditions. Key structural identifiers include:

Table 1: Structural and Physicochemical Data

PropertyValue/Descriptor
IUPAC Name5-(1H-Benzimidazol-2-yl)furan-2-carboxylic acid
Canonical SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C(=O)O
InChIKeyCDMKSEPSILMYEO-UHFFFAOYSA-N
Molecular Weight228.20 g/mol
Hydrogen Bond Donors2 (NH of benzimidazole, COOH)
Hydrogen Bond Acceptors5 (N, O of furan, COOH)

The planar benzimidazole system enables π-π stacking interactions, while the furan-carboxylic acid moiety enhances solubility in polar solvents .

Synthesis and Structural Modification

Condensation-Based Synthesis

The compound is synthesized via acid-catalyzed condensation of o-phenylenediamine with furan-2-carboxylic acid derivatives. A representative pathway involves:

  • Intermediate Formation: Reaction of 2-furoic acid with thionyl chloride to yield 2-furoyl chloride.

  • Cyclocondensation: Heating o-phenylenediamine with 2-furoyl chloride in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours .

Equation:
o-Phenylenediamine+2-Furoyl ChloridePPA, Δ5-(1H-Benzimidazol-2-yl)Furan-2-Carboxylic Acid\text{o-Phenylenediamine} + \text{2-Furoyl Chloride} \xrightarrow{\text{PPA, Δ}} \text{5-(1H-Benzimidazol-2-yl)Furan-2-Carboxylic Acid}

Yield optimization studies indicate that electron-withdrawing substituents on the furan ring improve cyclization efficiency .

Derivative Design Strategies

Structural modifications focus on:

  • Position 5 of Benzimidazole: Replacing -H with -COOH or -SO₃H to modulate electronic effects.

  • Heterocycle Variation: Substituting furan with pyrrole or thiophene to alter aromaticity and binding affinity .

Comparative studies show that the -COOH group at position 5 enhances UV absorption but reduces antioxidant potency compared to -H analogs .

Biological Activity Profiles

Photoprotective Efficacy

In vitro SPF (Sun Protection Factor) assessments reveal moderate UVB-filtering capacity:

Table 2: Photoprotective Activity Comparison

CompoundSPF ValueSubstituent (Position 5)Heterocycle (Position 2)
5-(1H-BzIm)Furan-2-COOH12.4-COOHFuran
Analog with -H18.9-HFuran
PBSA (Reference)8.7-SO₃HPhenyl

The carboxylic acid group reduces SPF compared to -H analogs due to increased hydrophilicity and reduced skin permeability .

Antioxidant Mechanisms

Radical scavenging assays demonstrate dose-dependent activity:

  • DPPH Test: IC₅₀ = 128.5 µg/mL (moderate activity compared to ascorbic acid, IC₅₀ = 12.7 µg/mL).

  • FRAP Assay: 2,890 μmol TE/g, indicating moderate ferric ion reduction capacity .

Electron-donating groups (-OH, -NH₂) on the benzimidazole ring improve antioxidant performance, but the -COOH group’s electron-withdrawing nature limits this effect .

Pharmacological Applications and Challenges

Dermatological Formulations

The compound’s UV absorption and antifungal properties suggest utility in:

  • Sunscreen Creams: As a supplementary UVB filter.

  • Antimycotic Topicals: For athlete’s foot and candidiasis.

Anticancer Prospects

While direct evidence is limited, structurally related benzimidazoles exhibit antiproliferative effects against melanoma (IC₅₀ = 9.8 µM for analog 14 in SK-MEL-28 cells) . The furan-carboxylic acid moiety may chelate metal ions critical for tumor cell metabolism, warranting further study.

Comparative Analysis with Benzimidazole Derivatives

Table 3: Bioactivity Benchmarking

DerivativeSPFDPPH IC₅₀ (µg/mL)Antifungal MIC (µg/mL)
5-(1H-BzIm)Furan-2-COOH12.4128.532–64
Pyrrole Analog (-H)22.764.116–32
Thiophene Analog (-SO₃H)9.8210.464–128

The pyrrole analog outperforms furan derivatives in SPF and antioxidant metrics, highlighting heterocycle electronegativity as a critical design parameter .

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